molecular formula C10H11N3 B046389 4-(1H-Imidazol-1-yl)-2-methylaniline CAS No. 118111-96-9

4-(1H-Imidazol-1-yl)-2-methylaniline

Cat. No. B046389
M. Wt: 173.21 g/mol
InChI Key: XEUDPJHDTZGULF-UHFFFAOYSA-N
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Patent
US07312215B2

Procedure details

To 1-(3-methyl-4-nitro-phenyl)-1H-imidazole (200 mg, 0.98 mmol) and 10% Palladium on carbon (35 mg) was added degassed methanol (3 mL). The suspension was flushed and evacuated with hydrogen/vacuum line. The suspension was allowed to stir at room temperature for 14 h under hydrogen atmosphere (hydrogen balloon). The dark reaction mixture was filtered through a pad of celite and rinsed with methanol. Concentration of the filtrate gave the title compound (166 mg, 98%) which was used for the next step without purification. 1H NMR (300 MHz, DMSO-d6) δ 7.95 (1H, s), 7.48 (1H, s), 7.16 (1H, narrow d, J=2.5 Hz), 7.09 (1H, dd, J=2.5, 8.4 Hz), 7.01 (1H, s), 6.67 (1H, d, J=8.4 Hz), 5.03 (2H, broad s), 2,10 (3H, s).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N:11]2[CH:15]=[CH:14][N:13]=[CH:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>[Pd]>[N:11]1([C:4]2[CH:5]=[CH:6][C:7]([NH2:8])=[C:2]([CH3:1])[CH:3]=2)[CH:15]=[CH:14][N:13]=[CH:12]1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])N1C=NC=C1
Name
Quantity
35 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 14 h under hydrogen atmosphere (hydrogen balloon)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed methanol (3 mL)
CUSTOM
Type
CUSTOM
Details
The suspension was flushed
CUSTOM
Type
CUSTOM
Details
evacuated with hydrogen/vacuum line
CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of celite
WASH
Type
WASH
Details
rinsed with methanol

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
N1(C=NC=C1)C1=CC(=C(C=C1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.